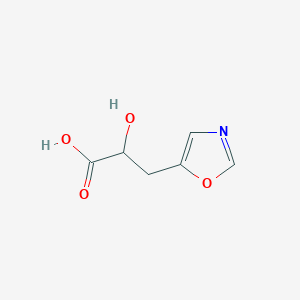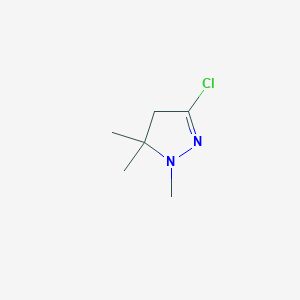![molecular formula C23H39ClN2 B15279959 1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride CAS No. 859218-37-4](/img/structure/B15279959.png)
1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring substituted with a propyl group and a phenyl ring bearing a tetramethylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Propyl Group: The piperazine ring is then alkylated with a propyl halide in the presence of a strong base such as sodium hydride.
Attachment of the Phenyl Ring: The phenyl ring bearing the tetramethylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine
- 1-Propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine
Uniqueness
1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine is unique due to its specific substitution pattern and the presence of the tetramethylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
859218-37-4 |
|---|---|
Fórmula molecular |
C23H39ClN2 |
Peso molecular |
379.0 g/mol |
Nombre IUPAC |
1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C23H38N2.ClH/c1-6-11-24-12-14-25(15-13-24)21-10-8-7-9-20(21)19-16-22(2,3)18-23(4,5)17-19;/h7-10,19H,6,11-18H2,1-5H3;1H |
Clave InChI |
VODIOFXRKKWRHX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)C2=CC=CC=C2C3CC(CC(C3)(C)C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



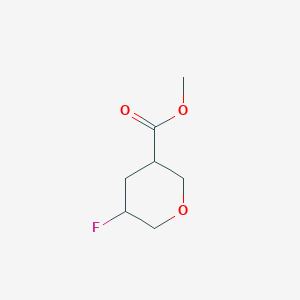
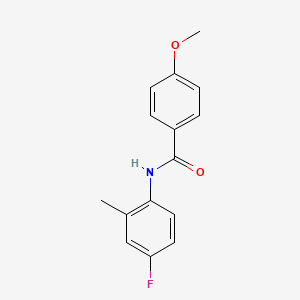
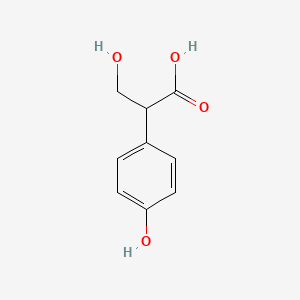
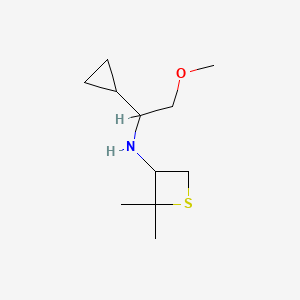
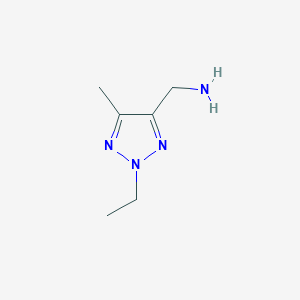
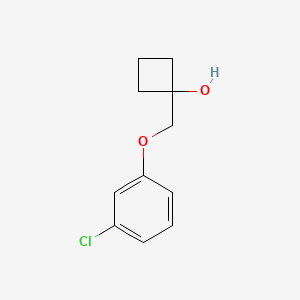
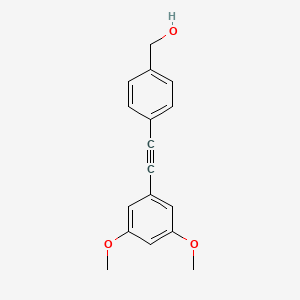
![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B15279927.png)

